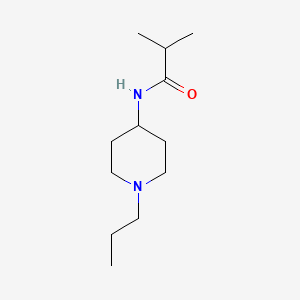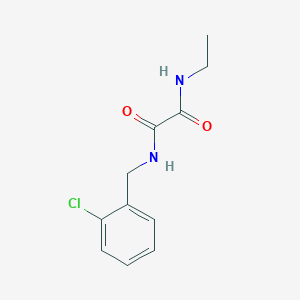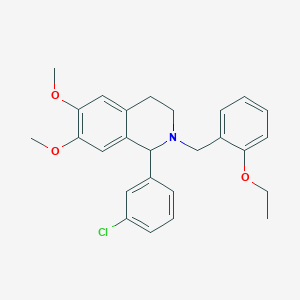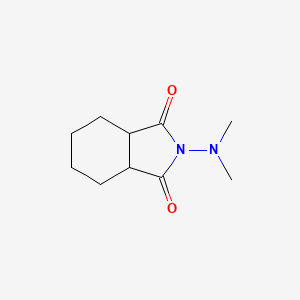
2-methyl-N-(1-propyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(1-propyl-4-piperidinyl)propanamide is a synthetic compound that belongs to the class of piperidine derivatives. It is commonly referred to as MPHP, and its chemical formula is C14H24N2O. MPHP has gained significant attention due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of MPHP involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the extracellular concentration of dopamine in the brain, resulting in enhanced dopaminergic neurotransmission. MPHP also interacts with other neurotransmitter systems, including serotonin and norepinephrine, although to a lesser extent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP are primarily related to its interaction with the dopamine system. Increased dopaminergic neurotransmission can lead to a range of effects, including increased locomotor activity, reward, and reinforcement. MPHP has also been shown to induce hyperthermia, which may be related to its effects on the dopamine system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPHP in lab experiments is its specificity for the dopamine transporter. This allows researchers to selectively study the effects of dopamine on behavior and physiology. However, MPHP has limitations, including its potential for abuse and the need for careful handling due to its psychoactive properties.
Zukünftige Richtungen
There are several future directions for the use of MPHP in scientific research. One area of interest is the role of dopamine in addiction and substance abuse disorders. MPHP could be used as a tool to study the effects of dopamine on drug-seeking behavior and relapse. Another potential application is in the study of neurological disorders, such as Parkinson's disease, where dopamine dysfunction is a key feature. MPHP could be used to investigate the role of dopamine in the pathophysiology of these disorders.
Conclusion:
In conclusion, 2-methyl-N-(1-propyl-4-piperidinyl)propanamide is a synthetic compound with potential applications in scientific research. Its specificity for the dopamine transporter makes it a useful tool for studying the role of dopamine in behavior and physiology. However, its psychoactive properties and potential for abuse highlight the need for careful handling and regulation. Future research directions include investigating the role of dopamine in addiction and neurological disorders.
Synthesemethoden
The synthesis of MPHP involves the reaction of 4-piperidone hydrochloride with 2-methylaminopropanol in the presence of an acid catalyst. The reaction results in the formation of MPHP as a white crystalline powder. The purity of MPHP can be improved by recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
MPHP has potential applications in scientific research, particularly in the field of neuroscience. It can be used as a tool to study the effects of piperidine derivatives on the central nervous system. MPHP is known to interact with dopamine transporters, leading to the inhibition of dopamine reuptake. This property makes it a useful tool for studying the role of dopamine in various neurological disorders.
Eigenschaften
IUPAC Name |
2-methyl-N-(1-propylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-7-14-8-5-11(6-9-14)13-12(15)10(2)3/h10-11H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZZKMZTOXRVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4972120.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4972126.png)
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B4972139.png)
![ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972163.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4972169.png)
![N-[3-(aminosulfonyl)-4-methylphenyl]-2-methylbenzamide](/img/structure/B4972170.png)

![N-[2-(cyclohexylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4972179.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4972183.png)
![{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4972195.png)
![3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4972210.png)

![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4972217.png)
